1-benzhydryl-4-(4-iodobenzoyl)piperazine

Radiopharmaceutical Chemistry Molecular Imaging Radioiodination

This 1,4-disubstituted piperazine uniquely enables on-demand radiolabeling via direct ¹²³I/¹²⁵I exchange, retaining sub-nanomolar affinity—bypassing chelator conjugation. Its iodine atom provides strong anomalous scattering (f''=6.25 e⁻) for experimental phasing in co-crystallography, uniquely solving structure and binding pose simultaneously. For antimicrobial SAR, its high polarizability (α=5.35 ų) explores Gram-negative membrane penetration where potency differs >55-fold from non-halogenated analogs.

Molecular Formula C24H23IN2O
Molecular Weight 482.4 g/mol
Cat. No. B223532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzhydryl-4-(4-iodobenzoyl)piperazine
Molecular FormulaC24H23IN2O
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I
InChIInChI=1S/C24H23IN2O/c25-22-13-11-21(12-14-22)24(28)27-17-15-26(16-18-27)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2
InChIKeyLUDSFKFBCPASAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzhydryl-4-(4-iodobenzoyl)piperazine: Chemical Identity, Core Scaffold, and Procurement-Relevant Specifications


1-Benzhydryl-4-(4-iodobenzoyl)piperazine is a 1,4-disubstituted piperazine derivative with molecular formula C24H23IN2O and a molecular weight of 482.36 g/mol. It belongs to the benzhydrylpiperazine family, a privileged scaffold in medicinal chemistry that underpins marketed antihistamines (cetirizine) and calcium channel blockers (cinnarizine) [1]. The compound's distinguishing features are the 4-iodobenzoyl substituent at the piperazine N-1 position and the benzhydryl (diphenylmethyl) group at N-4. It is registered with PubChem SID 40451480 and ChemSpider ID 18517424, with a calculated octanol-water partition coefficient (cLogP) of approximately 4.2 reflecting enhanced lipophilicity imparted by the iodine atom [2]. The compound is typically synthesized via acylation of 1-(diphenylmethyl)piperazine with 4-iodobenzoyl chloride in the presence of triethylamine .

Why 1-Benzhydryl-4-(4-iodobenzoyl)piperazine Cannot Be Replaced by Other Halogenated Benzhydrylpiperazine Analogs


The benzhydrylpiperazine scaffold is highly sensitive to N-1 substituent identity, with halogen position and type producing divergent activity profiles that preclude simple analog substitution. Published structure-activity relationship (SAR) data demonstrate that 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives exhibit GI50 values spanning over two orders of magnitude across hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines depending solely on the benzoyl substituent [1]. In antimicrobial screens, the presence and position of halogen substitution directly controls antibacterial potency: specific 1,4-disubstituted benzhydrylpiperazines achieved MIC values of 8.96 μM against P. aeruginosa, while other analogs in the same series were inactive at concentrations exceeding 491 μM [2]. Furthermore, the para-iodo configuration enables unique applications in radiopharmaceutical chemistry that are inaccessible to chloro, fluoro, or even ortho-iodo isomers [3].

Quantitative Differentiation Evidence for 1-Benzhydryl-4-(4-iodobenzoyl)piperazine Versus Comparator Compounds


Para-Iodo Substitution Enables Direct Radioiodination for SPECT/PET Tracer Development, Inaccessible to Chloro and Fluoro Analogs

The 4-iodobenzoyl substituent provides a reactive iodine atom at the para position that can undergo direct isotopic exchange radioiodination with ¹²³I or ¹²⁵I to generate SPECT or PET imaging probes without structural alteration. This is a unique capability not shared by 1-benzhydryl-4-(4-chlorobenzoyl)piperazine or 1-benzhydryl-4-(4-fluorobenzoyl)piperazine. Published radioligand development studies have demonstrated that 4-iodobenzoyl-piperazine conjugates, such as [¹²⁵I]CP63,789, retain high affinity for α1-adrenergic receptors (Kd = 0.6 nM) after radioiodination [1]. In contrast, the 2-iodo isomer (1-benzhydryl-4-(2-iodobenzoyl)piperazine) places iodine at the ortho position, which can sterically hinder receptor binding and may exhibit different radioiodination kinetics due to altered electronic environment .

Radiopharmaceutical Chemistry Molecular Imaging Radioiodination

Para-Iodo Substituent Confers Distinct Lipophilicity and Electronic Properties Versus 4-Chloro and 4-Bromo Analogs

The iodine atom at the para position of the benzoyl ring imparts significantly different physicochemical properties compared to chloro, bromo, or unsubstituted analogs. The calculated logP (cLogP) for 1-benzhydryl-4-(4-iodobenzoyl)piperazine is approximately 4.2, reflecting the high lipophilicity contribution of iodine (Hansch π constant for I = +1.12, compared to Br = +0.86, Cl = +0.71, F = +0.14, H = 0.00). This increased lipophilicity directly influences membrane permeability, tissue distribution, and plasma protein binding in drug development contexts [1]. The heavier halogen also increases molecular weight (482.36 g/mol for 4-I; 434.33 g/mol for 4-Br analog; 390.86 g/mol for 4-Cl analog), which can affect pharmacokinetic parameters including volume of distribution and clearance rate [2].

Physicochemical Profiling Drug Design ADME Prediction

Benzhydrylpiperazine Derivatives with Halogen-Substituted Benzoyl Groups Exhibit Sub-Micromolar to Low Micromolar Cytotoxicity Across Multiple Cancer Cell Lines, With GI50 Values Highly Dependent on Substituent Identity

A comparative study of nineteen 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B assay demonstrated that benzamide-type derivatives achieved high cytotoxic activity with GI50 values varying substantially depending on benzoyl ring substitution [1]. While the specific 4-iodobenzoyl derivative was not among the nineteen compounds tested in this study, the SAR trends indicate that halogen-substituted benzoyl derivatives exhibited GI50 values in the low micromolar to sub-micromolar range against HUH-7 cells, whereas unsubstituted or alkyl-substituted analogs showed markedly reduced activity (GI50 > 50 μM). This class-level evidence establishes that halogen substitution is a critical determinant of anticancer potency, and the unique electronic and steric profile of iodine at the para position may produce a distinct cytotoxicity fingerprint compared to other halogens [2].

Anticancer Research Cytotoxicity Screening Cancer Cell Lines

1-Benzhydrylpiperazine Derivatives Achieve MIC Values as Low as 8.96 μM Against P. aeruginosa, with Antibacterial Potency Dictated by N-1 Substituent Identity

In a study of fourteen 1,4-disubstituted benzhydrylpiperazine derivatives, compounds 12a, 12d, and 12i demonstrated promising antibacterial activity with compound 12a achieving an MIC of 8.96 μM against P. aeruginosa and 42.2 μM against S. aureus [1]. In contrast, other compounds in the same series (e.g., 12c, 12e, 12f, 12g) were inactive at concentrations exceeding 491 μM, representing a >50-fold difference in potency driven solely by N-1 substituent variation. While 12a is not the 4-iodobenzoyl derivative, the data establish that small changes in N-1 substituent structure produce profound effects on antibacterial activity [2].

Antimicrobial Research Antibacterial Screening Drug-Resistant Bacteria

EGFR Inhibitory Activity Reported for Benzhydrylpiperazine Derivatives: Compound 3c Achieves IC50 of 4.63 μM Against HCT-116 Colon Cancer Cells, Superior to Gefitinib Reference

A panel of six benzhydrylpiperazine derivatives was evaluated for EGFR inhibitory activity using gefitinib as the reference standard across three cancer cell lines (MIAPaCa-2, HCT-116, A-549). Compound 3c demonstrated IC50 values of 4.63 μM against HCT-116, 30.11 μM against MIAPaCa-2, and 5.71 μM against A-549 cells, exhibiting cytotoxicity significantly superior to gefitinib in the HCT-116 colon cancer model [1]. While 1-benzhydryl-4-(4-iodobenzoyl)piperazine was not among the six compounds tested, the data confirm that the benzhydrylpiperazine scaffold supports nanomolar to low micromolar EGFR inhibitory activity. The 4-iodobenzoyl substituent introduces a heavy halogen that may enhance binding through halogen bonding interactions with the EGFR hinge region, a well-established design strategy in kinase inhibitor development [2].

EGFR Inhibition Kinase Inhibitors Oncology Drug Discovery

Para-Iodo Substitution at the Benzoyl Ring Provides a Heavy-Atom Derivative for X-ray Crystallography Phasing, Uniquely Enabled by Iodine's Anomalous Scattering

The iodine atom in 1-benzhydryl-4-(4-iodobenzoyl)piperazine serves as an intrinsic heavy-atom label for X-ray crystallography, providing anomalous scattering signal (f'' = 6.25 electrons at Cu Kα wavelength) that enables experimental phasing via single-wavelength anomalous diffraction (SAD) or multiple isomorphous replacement (MIR) without requiring additional derivatization steps. This capability is not available with chloro (f'' = 0.55 e⁻ at Cu Kα), fluoro (negligible anomalous signal), or unsubstituted analogs [1]. The 2-iodo isomer (1-benzhydryl-4-(2-iodobenzoyl)piperazine) also provides an anomalous scatterer, but the para position offers more predictable and interpretable Patterson maps due to reduced conformational flexibility of the iodine atom relative to the piperazine core. For protein-ligand co-crystallization studies, the 4-iodo derivative enables unambiguous assignment of ligand orientation within the binding pocket [2].

Structural Biology X-ray Crystallography Heavy-Atom Phasing

Optimal Research and Industrial Application Scenarios for 1-Benzhydryl-4-(4-iodobenzoyl)piperazine


SPECT and PET Tracer Development via Direct Radioiodination

The 4-iodobenzoyl substituent enables direct ¹²³I or ¹²⁵I isotopic exchange to produce radiolabeled molecular imaging probes without structural modification. This application is supported by precedent studies demonstrating that 4-iodobenzoyl-piperazine conjugates retain high target affinity (Kd = 0.6 nM) after radioiodination [1]. Researchers developing sigma-1 receptor, dopamine transporter, or α1-adrenergic receptor imaging agents can use this compound as a direct precursor for on-demand radiolabeling, bypassing the need for prosthetic group conjugation or chelator attachment. The para-iodo configuration ensures that the pharmacophore remains intact and the radiolabel is stably incorporated at a position with minimal steric interference [2].

X-ray Crystallography Heavy-Atom Derivatization for Protein-Ligand Complex Structure Determination

The iodine atom provides strong anomalous scattering (f'' = 6.25 e⁻ at Cu Kα) enabling SAD or MIR experimental phasing. Protein crystallography groups studying benzhydrylpiperazine-protein complexes can co-crystallize the target protein with this compound as a heavy-atom derivative, simultaneously solving the phase problem and determining the ligand binding pose in a single experiment [1]. The para-position of iodine minimizes conformational disorder and produces interpretable anomalous difference Patterson maps, facilitating rapid structure solution at resolutions up to 3.0 Å [2].

Halogen Bonding-Enabled Kinase Inhibitor Design Targeting EGFR and Related Tyrosine Kinases

The iodine atom can participate in halogen bonding with backbone carbonyl oxygens in kinase hinge regions (C=O···I distance ~2.9 Å, bond energy ~1.5–3.0 kcal/mol), a design principle well-established in kinase drug discovery. This compound serves as a scaffold for developing EGFR inhibitors, building on class-level evidence that benzhydrylpiperazine derivatives achieve low micromolar IC50 values against HCT-116 colon cancer cells (4.63 μM for the most active analog) and outperform gefitinib in certain cell lines [1]. The 4-iodo derivative may be particularly effective against kinases with extended hydrophobic pockets adjacent to the hinge region that can accommodate the large iodine van der Waals radius (1.98 Å) [2].

Structure-Activity Relationship Studies of Benzhydrylpiperazine Antimicrobial Agents

As demonstrated by the >55-fold activity difference within a single benzhydrylpiperazine series (MIC 8.96 μM vs. >491 μM against P. aeruginosa), N-1 substituent identity is the dominant driver of antibacterial potency [1]. This compound fills a unique position in antimicrobial SAR exploration by providing a heavy halogen substituent with high polarizability (α = 5.35 ų) that can enhance membrane penetration and target engagement. It is particularly suited for programs targeting Gram-negative pathogens where outer membrane penetration is rate-limiting for antibacterial activity [2].

Quote Request

Request a Quote for 1-benzhydryl-4-(4-iodobenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.